molecular formula C27H25NO4 B2946514 6-ethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one CAS No. 866588-40-1

6-ethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2946514
CAS No.: 866588-40-1
M. Wt: 427.5
InChI Key: XIBANUFUWLDUFZ-UHFFFAOYSA-N
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Description

6-ethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the class of quinolinone derivatives This compound is characterized by its complex structure, which includes an ethoxy group, a methoxyphenylmethyl group, and a methylbenzoyl group attached to a dihydroquinolinone core

Preparation Methods

The synthesis of 6-ethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one can be achieved through a multi-step synthetic route. The key steps typically involve the formation of the quinolinone core followed by the introduction of the substituents. One common approach is the condensation of an appropriate aniline derivative with an ethyl acetoacetate derivative, followed by cyclization and subsequent functional group modifications. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

6-ethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives with additional carbonyl or hydroxyl groups, while reduction may produce dihydroquinolinone derivatives with altered substituents.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Quinolinone derivatives, including this compound, have shown promise as bioactive molecules with potential therapeutic applications. They have been studied for their antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound’s potential as a drug candidate has been explored due to its ability to interact with specific biological targets. Research has focused on its efficacy and safety in preclinical and clinical studies.

    Industry: In the materials science field, the compound’s unique properties make it suitable for the development of advanced materials, such as polymers and coatings, with specific functionalities.

Mechanism of Action

The mechanism of action of 6-ethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by targeting essential bacterial enzymes or disrupting cell membrane integrity.

Comparison with Similar Compounds

6-ethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one can be compared with other quinolinone derivatives to highlight its uniqueness. Similar compounds include:

The uniqueness of this compound lies in its specific combination of substituents and the resulting properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-ethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO4/c1-4-32-22-13-14-25-23(15-22)27(30)24(26(29)20-9-5-18(2)6-10-20)17-28(25)16-19-7-11-21(31-3)12-8-19/h5-15,17H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBANUFUWLDUFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)C)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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